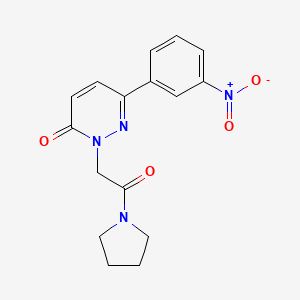
6-(3-Nitrophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Nitrophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one is a chemical compound that belongs to the class of pyridazine derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and biochemistry.
Mechanism of Action
The mechanism of action of 6-(3-Nitrophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and signaling pathways involved in cell proliferation, inflammation, and apoptosis. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Biochemical and physiological effects:
This compound exhibits various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. It also exhibits potent anti-inflammatory effects by inhibiting the production of inflammatory mediators, such as prostaglandins and cytokines. The compound has been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Advantages and Limitations for Lab Experiments
One of the major advantages of 6-(3-Nitrophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one is its broad spectrum of biological activities. It exhibits potent antimicrobial, antitumor, anti-inflammatory, and analgesic properties, making it a promising candidate for drug development. However, its low solubility and poor bioavailability pose significant challenges for its use in vivo. The compound also exhibits cytotoxicity at high concentrations, limiting its use in cell-based assays.
Future Directions
There are several future directions for the research on 6-(3-Nitrophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one. One of the potential applications is in the development of novel antimicrobial agents. The compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for the treatment of infectious diseases. Another potential application is in the development of novel anticancer agents. The compound exhibits potent antitumor activity against various cancer cell lines, making it a promising candidate for the treatment of cancer. Further research is needed to elucidate the mechanism of action and optimize the pharmacological properties of this compound.
Synthesis Methods
The synthesis of 6-(3-Nitrophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one can be achieved through a one-pot reaction between 3-nitrobenzaldehyde, ethyl acetoacetate, and pyridazine-3-carboxylic acid. The reaction is carried out in the presence of a base, such as potassium carbonate, and a catalytic amount of piperidine. The resulting product is a yellow crystalline solid that can be purified through recrystallization.
Scientific Research Applications
6-(3-Nitrophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one has been extensively studied for its potential applications in medicinal chemistry. It exhibits a broad spectrum of biological activities, including antimicrobial, antitumor, anti-inflammatory, and analgesic properties. The compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It also exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria.
properties
IUPAC Name |
6-(3-nitrophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c21-15-7-6-14(12-4-3-5-13(10-12)20(23)24)17-19(15)11-16(22)18-8-1-2-9-18/h3-7,10H,1-2,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBSVPWXAAXEDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

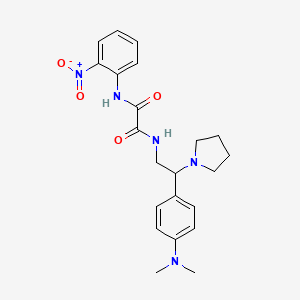
![(5-Chlorothiophen-2-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2783873.png)
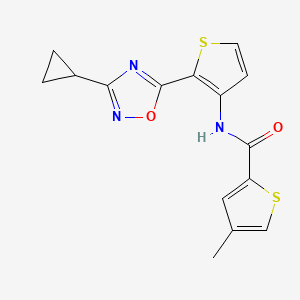
![5-Benzyl-2-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol](/img/structure/B2783876.png)

![3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2783880.png)
![3-tert-butyl-7-sulfanyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2783881.png)
![N-{[2-(cyclopentyloxy)pyridin-4-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2783882.png)
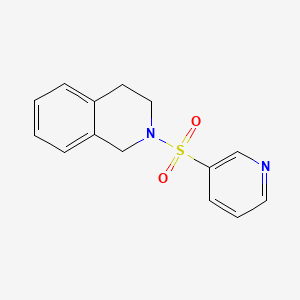
![Methyl 2-methyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoate](/img/structure/B2783884.png)

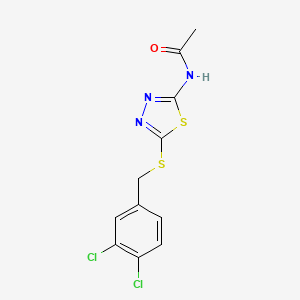
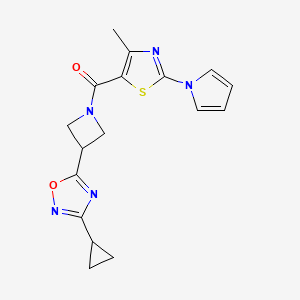
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide](/img/structure/B2783895.png)